molecular formula C19H21Cl2N3O4S B4088683 1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine

1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine

Cat. No. B4088683
M. Wt: 458.4 g/mol
InChI Key: QYDIRQGMYHTACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DIDS, which is an abbreviation for its full chemical name. DIDS is a piperazine derivative that has been synthesized and characterized for its biochemical and physiological effects.

Mechanism of Action

DIDS exerts its effects by binding to the anion transporters and CFTR channels, thereby inhibiting their activity. DIDS binds to a specific site on the transporters and channels, which prevents the movement of anions across the cell membrane. This inhibition of anion transport has been shown to have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
DIDS has been shown to have a number of biochemical and physiological effects. For example, DIDS inhibits the activity of the chloride-bicarbonate exchanger in red blood cells, which leads to an increase in the intracellular pH. DIDS has also been shown to inhibit the activity of the CFTR channel in airway epithelial cells, which leads to a decrease in the secretion of chloride ions and an increase in the viscosity of mucus.

Advantages and Limitations for Lab Experiments

DIDS has several advantages for use in lab experiments. It is a potent and specific inhibitor of anion transporters and CFTR channels, which makes it a useful tool for studying the physiological and biochemical processes that involve these transporters and channels. However, one limitation of DIDS is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on DIDS. One direction is to study the effects of DIDS on other anion transporters and channels, such as the SLC26 family of anion transporters. Another direction is to investigate the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or other diseases that involve anion transporters and channels. Additionally, further research is needed to understand the mechanisms by which DIDS exerts its effects on anion transporters and channels, which could lead to the development of more specific and potent inhibitors.

Scientific Research Applications

DIDS has been widely used in scientific research as a tool to study the physiological and biochemical processes in cells and tissues. DIDS is a potent inhibitor of anion transporters such as the chloride-bicarbonate exchanger and the anion exchanger. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that is mutated in cystic fibrosis patients.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O4S/c1-13(2)16-5-3-15(24(25)26)12-19(16)29(27,28)23-9-7-22(8-10-23)14-4-6-17(20)18(21)11-14/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDIRQGMYHTACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.